3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol
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Overview
Description
3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing a thiadiazole ring substituted with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The m-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Halogenated or nitro-substituted thiadiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(m-Tolyl)-1,2,4-thiazolidine-2,4-dione: Another heterocyclic compound with a similar structure but different functional groups.
3-(m-Tolyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.
3-(m-Tolyl)-1,2,4-triazole: Features a triazole ring, offering different chemical properties.
Uniqueness
3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol is unique due to its specific combination of a thiadiazole ring and a m-tolyl group, which imparts distinct chemical reactivity and potential applications. Its thiol group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-(3-methylphenyl)-2H-1,2,4-thiadiazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-3-2-4-7(5-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHVXGNPRSIQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)SN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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